[1(S)-Methyl-2(S),3-epoxypropyl]-carbamic acid tert-butyl ester [1(S)-Methyl-2(S),3-epoxypropyl]-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 165683-88-5
VCID: VC20886590
InChI: InChI=1S/C9H17NO3/c1-6(7-5-12-7)10-8(11)13-9(2,3)4/h6-7H,5H2,1-4H3,(H,10,11)/t6-,7+/m0/s1
SMILES: CC(C1CO1)NC(=O)OC(C)(C)C
Molecular Formula: C9H17NO3
Molecular Weight: 187.24 g/mol

[1(S)-Methyl-2(S),3-epoxypropyl]-carbamic acid tert-butyl ester

CAS No.: 165683-88-5

Cat. No.: VC20886590

Molecular Formula: C9H17NO3

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

[1(S)-Methyl-2(S),3-epoxypropyl]-carbamic acid tert-butyl ester - 165683-88-5

Specification

CAS No. 165683-88-5
Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
IUPAC Name tert-butyl N-[(1S)-1-[(2S)-oxiran-2-yl]ethyl]carbamate
Standard InChI InChI=1S/C9H17NO3/c1-6(7-5-12-7)10-8(11)13-9(2,3)4/h6-7H,5H2,1-4H3,(H,10,11)/t6-,7+/m0/s1
Standard InChI Key CPVJSPZFUWECHS-NKWVEPMBSA-N
Isomeric SMILES C[C@@H]([C@H]1CO1)NC(=O)OC(C)(C)C
SMILES CC(C1CO1)NC(=O)OC(C)(C)C
Canonical SMILES CC(C1CO1)NC(=O)OC(C)(C)C

Introduction

[1(S)-Methyl-2(S),3-epoxypropyl]-carbamic acid tert-butyl ester is a synthetic organic compound belonging to the carbamate class, which includes esters or salts of carbamic acid. This specific compound features a unique structural framework that combines a carbamic acid moiety with an epoxy group, making it a candidate for various chemical transformations and biological interactions.

Synthesis Methods

The synthesis of [1(S)-Methyl-2(S),3-epoxypropyl]-carbamic acid tert-butyl ester typically involves multiple steps that ensure high purity levels suitable for biological testing. These methods often include reactions that form the epoxy ring and attach it to the carbamate backbone.

Biological Activities

This compound exhibits several potential pharmacological effects:

Antimicrobial Activity

Compounds with similar structures have shown efficacy against various bacterial strains.

Inhibition of Enzymatic Activity

The carbamate structure can inhibit certain enzymes involved in neurotransmission and metabolic pathways.

Interaction Studies

Interaction studies focus on understanding how this compound interacts with biological macromolecules using techniques like molecular docking and kinetic assays to elucidate interaction mechanisms.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator